molecular formula C20H12N2O5S B2659587 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-91-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2659587
CAS RN: 361478-91-3
M. Wt: 392.39
InChI Key: BNIOFYZYROOTFM-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, a chromene, and a carboxamide . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, thiazoles can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the benzodioxole and thiazole rings could increase its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal properties, it could interact with biological targets in a variety of ways, such as binding to a specific protein or interfering with a particular biochemical pathway .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound could be quite varied, depending on its properties and potential applications. It could be studied further for its potential medicinal properties, or for its reactivity in various chemical reactions .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-14-8-18(27-15-4-2-1-3-12(14)15)19(24)22-20-21-13(9-28-20)11-5-6-16-17(7-11)26-10-25-16/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIOFYZYROOTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

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